

# WYE-28 (CAS RN: 1062172-60-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: mTOR inhibitor WYE-28

Cat. No.: B163007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). With a CAS Registry Number of 1062172-60-4, this pyrazolopyrimidine derivative has demonstrated significant activity in preclinical studies, positioning it as a valuable tool for research into cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of WYE-28, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

## **Chemical and Physical Properties**

WYE-28 is a crystalline solid with the molecular formula C<sub>30</sub>H<sub>34</sub>N<sub>8</sub>O<sub>5</sub> and a molecular weight of 586.6 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 60 mg/mL.[1][2]



Property	Value	Reference
CAS Registry Number	1062172-60-4	[1]
Molecular Formula	C30H34N8O5	[1]
Molecular Weight	586.6 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	60 mg/mL in DMSO	[1][2]
Storage	-20°C	[1]
SMILES	O=C(OC)N1CCC(N2N=CC3= C(N4CCOCC4)N=C(C5=CC= C(NC(NC6=CC=C(CO)C=C6)= O)C=C5)N=C32)CC1	[1]
InChI Key	DLIGFKRUAOAIBA- UHFFFAOYSA-N	[1]

## **Mechanism of Action and Signaling Pathway**

WYE-28 functions as an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). As an ATP-competitive inhibitor, WYE-28 targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors.

The primary signaling cascade affected by WYE-28 is the PI3K/Akt/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates and activates Akt. Akt, in turn, can activate mTORC1. The inhibition of mTOR by WYE-28 blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2.

Downstream Effects of WYE-28 Inhibition:

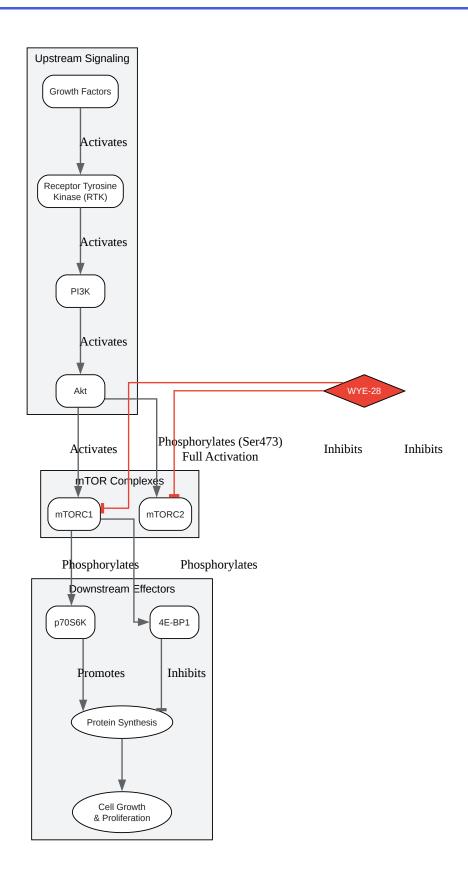






- mTORC1 Inhibition: Prevents the phosphorylation of p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of p70S6K leads to decreased protein synthesis, while the dephosphorylation of 4E-BP1 results in the inhibition of cap-dependent translation.
- mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is required for its full activation. This leads to a feedback inhibition of the PI3K/Akt signaling pathway.





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-28.



## **Quantitative Pharmacological Data**

WYE-28 is a highly potent inhibitor of mTOR with an IC<sub>50</sub> value in the low nanomolar range. It also exhibits selectivity for mTOR over other kinases, such as PI3K $\alpha$ .

Target	IC50 (nM)	Reference
mTOR	0.08	[1][3]
ΡΙ3Κα	6	[1][3]

# Experimental Protocols In Vitro mTOR Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of WYE-28 against the mTOR kinase.

#### Materials:

- Recombinant human mTOR enzyme
- Biotinylated p70S6K peptide substrate
- WYE-28 (dissolved in DMSO)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- · Streptavidin-coated plates
- Phospho-p70S6K (Thr389) antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)

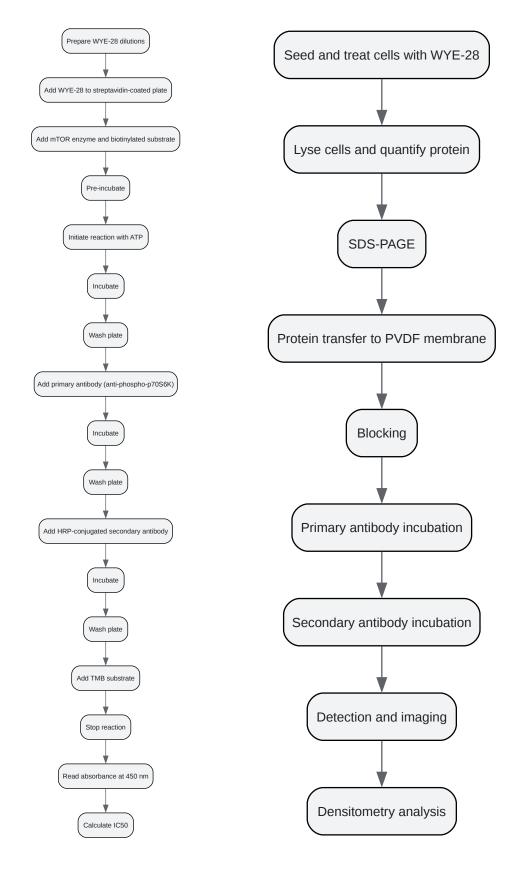


· Plate reader

#### Procedure:

- Prepare serial dilutions of WYE-28 in kinase assay buffer.
- Add 10 μL of each WYE-28 dilution or vehicle (DMSO) to the wells of a streptavidin-coated plate.
- Add 20 μL of a solution containing recombinant mTOR enzyme and biotinylated p70S6K peptide substrate to each well.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 20 μL of ATP solution to each well.
- Incubate for 60 minutes at 30°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 50 μL of phospho-p70S6K (Thr389) antibody diluted in blocking buffer and incubate for 60 minutes at room temperature.
- Wash the plate three times.
- Add 50 μL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Wash the plate five times.
- Add 50 μL of TMB substrate and incubate in the dark until color develops.
- Stop the reaction by adding 50  $\mu$ L of stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Calculate the percent inhibition for each WYE-28 concentration and determine the IC<sub>50</sub> value.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of ATP-competitive mTOR Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of ATP-competitive mTOR inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WYE-28 (CAS RN: 1062172-60-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163007#wye-28-cas-number-1062172-60-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com